

# Unraveling an Indian Chikungunya Virus Isolate: A Technical Overview

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## Compound of Interest

Compound Name: Chikv-IN-5

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Absence of "**Chikv-IN-5**" in Current Literature Prompts Focus on a Well-Documented Indian Outbreak Strain

Initial investigations for a specific Chikungunya virus (CHIKV) strain designated "**Chikv-IN-5**" have not yielded any specific findings within publicly available scientific literature. This suggests that "**Chikv-IN-5**" may be a non-standard nomenclature, a newly identified isolate not yet widely reported, or a misinterpretation of an existing strain name.

In the absence of data on "**Chikv-IN-5**," this technical guide will focus on a well-documented and significant strain from India: the Chikungunya virus Indian outbreak strain (CHIKV-IS), isolated during the massive 2005–2006 outbreak. This guide will provide an in-depth analysis of its discovery, origin, genomic characteristics, and the experimental methodologies used in its study, adhering to the specified requirements for data presentation and visualization for researchers, scientists, and drug development professionals.

## Discovery and Origin of the Chikungunya Virus Indian Outbreak Strain (CHIKV-IS)

The Chikungunya virus Indian outbreak strain (CHIKV-IS) was isolated from the serum of a patient infected during a major outbreak in Hyderabad, Andhra Pradesh, India, between 2005 and 2006.[1][2] This re-emergence of Chikungunya in India after a 32-year hiatus resulted in an estimated 1.38 million suspected cases by the end of 2006.[3] Phylogenetic analysis indicates that the Indian strains from this period, including CHIKV-IS, belong to the East/Central/South

African (ECSA) genotype.<sup>[3][4]</sup> It is believed that the progenitor of the 2005–2007 Indian isolates originated from the vicinity of Uganda.

## Genomic Characteristics

The complete genome of the CHIKV-IS has been sequenced, providing crucial insights into its genetic makeup.

**Table 1: Genomic Features of the Chikungunya Virus Indian Outbreak Strain (CHIKV-IS)**

Feature	Value	Reference
Genome Length	11,811 nucleotides	
Genetic Material	Positive-sense, single-stranded RNA	
5' Untranslated Region (UTR)	76 nucleotides	
Non-structural Open Reading Frame (ORF)	7,422 nucleotides	
Intergenic Untranslated Region (UTR)	65 nucleotides	
Structural Open Reading Frame (ORF)	3,744 nucleotides	
3' Untranslated Region (UTR)	498 nucleotides	
3' Poly(A) Tail	29 residues	
GC Content	51%	
GenBank Accession Number	PP349434	
Sequence Read Archive (SRA) Accession	SRR28383157	
BioProject Accession Number	PRJNA1089339	

A significant characteristic of the CHIKV-IS is the absence of the E1-A226V mutation. This mutation has been linked to enhanced transmission efficiency of CHIKV in the *Aedes albopictus* mosquito vector. The lack of this mutation in the 2006 Indian isolates suggests that other factors contributed to the rapid spread of the virus during this epidemic. However, it is noteworthy that the E1-A226V mutation was later detected in Indian isolates from 2007 in Kerala.

## Experimental Protocols

The characterization of the CHIKV-IS and other Indian strains has involved a range of molecular and virological techniques.

### Virus Isolation and Propagation

- **Initial Isolation:** The CHIKV-IS was originally isolated from the serum of an infected patient.
- **Cell Culture Adaptation:** The virus was adapted to grow in Vero cells (a lineage of cells derived from the kidney of an African green monkey) through multiple serial passages.
- **Plaque Purification:** To ensure a genetically homogenous viral population, a single, well-isolated plaque was picked, resuspended in serum-free media, and used to infect fresh Vero cells for subsequent experiments.

### Whole-Genome Sequencing

The complete genome of the CHIKV-IS was determined using next-generation sequencing technology.

- **RNA Extraction:** Viral RNA was isolated from the supernatant of infected Vero cell cultures using the QIAamp Viral RNA Isolation Kit (Qiagen).
- **Library Preparation:** A paired-end next-generation sequencing library was created from the purified viral RNA using the TruSeq Stranded Total RNA Library Prep Kit (Illumina).
- **Sequencing:** The prepared library was sequenced on the NovaSeq 6000 platform (Illumina).
- **Genome Assembly and Analysis:** The raw sequencing reads were processed and mapped to a reference CHIKV genome (GenBank accession: DQ443544.2) to assemble the complete

genome sequence of the CHIKV-IS.

## Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the titer of neutralizing antibodies in serum.

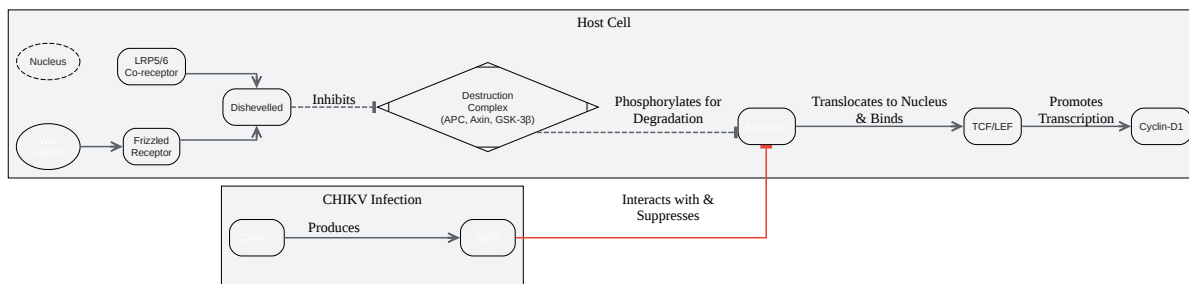
- **Serum Inactivation:** Test sera are heat-inactivated to destroy complement proteins.
- **Virus-Serum Incubation:** Serial dilutions of the serum are incubated with a standard amount of CHIKV.
- **Infection of Monolayers:** The serum-virus mixtures are then added to confluent monolayers of Vero cells.
- **Plaque Visualization:** After an incubation period to allow for plaque formation, the cells are fixed and stained to visualize and count the plaques.
- **Neutralization Titer Calculation:** The neutralization titer is determined as the highest serum dilution that results in a specified reduction (e.g., 50% or 90%) in the number of plaques compared to a control with no serum.

## Signaling Pathways and Experimental Workflows

Chikungunya virus infection is known to modulate various host cell signaling pathways to facilitate its replication and evade the host immune response.

### Wnt/ $\beta$ -catenin Signaling Pathway Perturbation

Recent research on an Indian CHIKV isolate has demonstrated the virus's ability to perturb the Wnt/ $\beta$ -catenin signaling pathway for efficient infection. CHIKV infection was found to suppress the active  $\beta$ -catenin protein, leading to a reduction in cyclin-D1 and an upregulation of glycogen synthase kinase-3 $\beta$ . Further investigation revealed that the viral non-structural protein nsP2 interacts with  $\beta$ -catenin during infection.

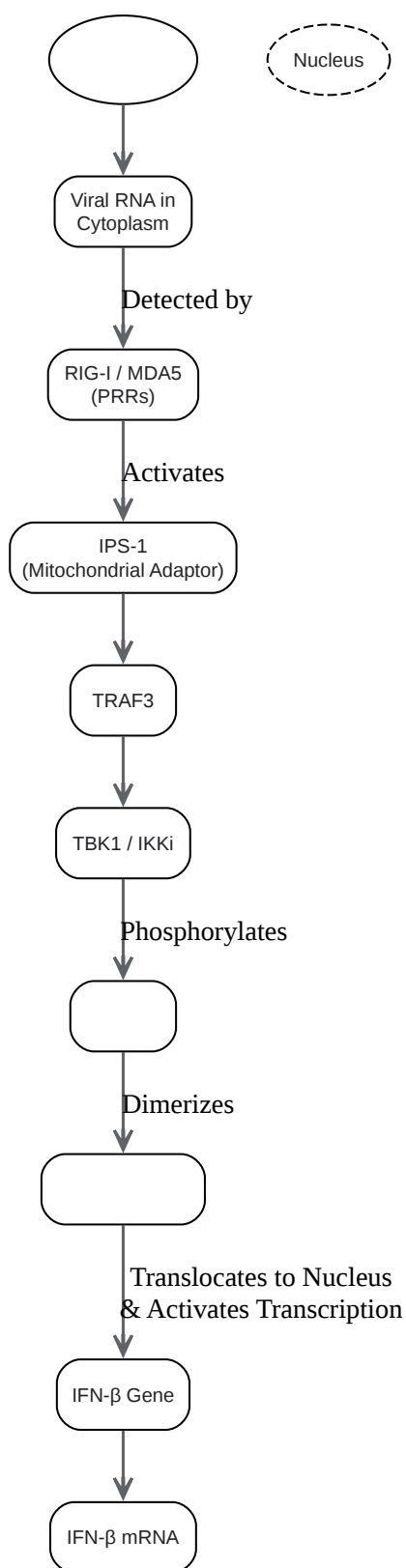


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Caption: CHIKV nsP2-mediated suppression of Wnt/β-catenin signaling.

## Innate Immune Signaling Activation

CHIKV infection of human fibroblasts activates the innate immune response through an IPS-1-dependent pathway, leading to the activation of the transcription factor IRF3 and the subsequent transcription of antiviral genes like IFN-β.

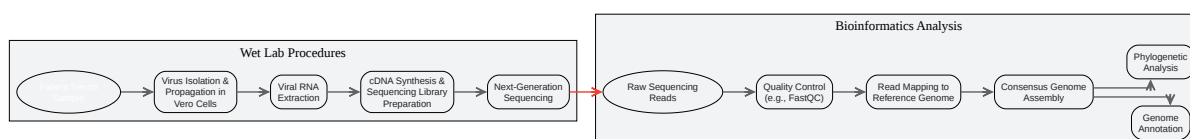


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Caption: IPS-1-dependent innate immune activation by CHIKV.

## Experimental Workflow for Whole-Genome Sequencing

The process of determining the complete genetic sequence of a viral isolate follows a structured workflow.



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Caption: Workflow for Chikungunya virus whole-genome sequencing.

## Conclusion

While the specific isolate "**Chikv-IN-5**" remains elusive in the current scientific discourse, the detailed analysis of the Chikungunya virus Indian outbreak strain (CHIKV-IS) provides a robust framework for understanding the genetic and molecular characteristics of a significant virus from the Indian subcontinent. The genomic data, experimental protocols, and pathway analyses presented here offer valuable resources for researchers and professionals engaged in the study of Chikungunya virus and the development of effective countermeasures. Further surveillance and sequencing efforts are crucial to identify and characterize emerging CHIKV strains in India and globally.

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